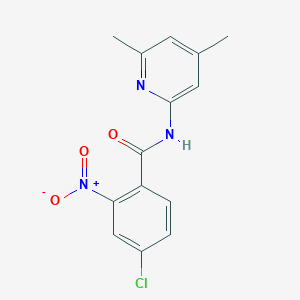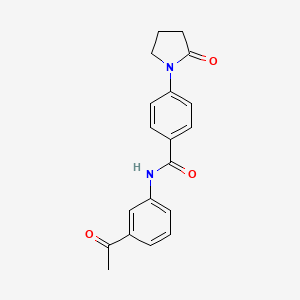
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-702 has been shown to have a wide range of effects on various biological processes, making it a promising candidate for drug development.
作用機序
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide works by inhibiting adenosine kinase, which leads to an increase in the levels of adenosine in the brain. Adenosine acts on a variety of receptors in the brain, including the A1 and A2A receptors, which are involved in the regulation of neurotransmitter release, neuronal excitability, and inflammation.
Biochemical and Physiological Effects
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on adenosine levels, 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various neurotransmitter systems.
実験室実験の利点と制限
One of the main advantages of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide for lab experiments is its specificity for adenosine kinase, which allows for the selective modulation of adenosine levels in the brain. However, one limitation of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide. One area of interest is the development of more potent and selective adenosine kinase inhibitors, which could have even greater therapeutic potential. Another area of interest is the investigation of the role of adenosine in various neurological disorders, including Alzheimer's disease and epilepsy. Finally, there is also interest in exploring the potential of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide as a tool for studying the role of adenosine in various physiological processes.
合成法
The synthesis of 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoyl chloride with ethyl alcohol to form 4-nitrobenzamide. This compound is then reacted with 2-methyl-2H-tetrazol-5-ylamine to form the tetrazolyl derivative. The final step involves the reaction of the tetrazolyl derivative with ethyl chloroformate to produce 4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide.
科学的研究の応用
4-ethoxy-N-(2-methyl-2H-tetrazol-5-yl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. It has been shown to inhibit the enzyme adenosine kinase, which plays a key role in regulating the levels of adenosine in the brain. Adenosine is a neurotransmitter that has been implicated in a wide range of physiological processes, including sleep, pain, and inflammation.
特性
IUPAC Name |
4-ethoxy-N-(2-methyltetrazol-5-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O4/c1-3-21-9-5-4-7(6-8(9)17(19)20)10(18)12-11-13-15-16(2)14-11/h4-6H,3H2,1-2H3,(H,12,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVPFQZPMIDOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)





![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)

![7-(3-chloro-4-fluorophenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5752376.png)



![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)